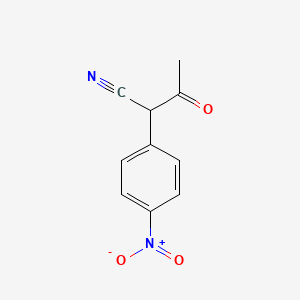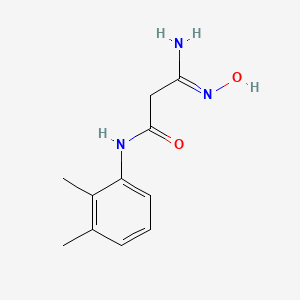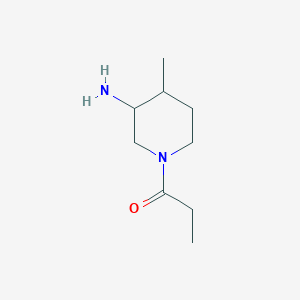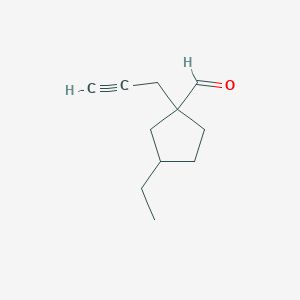![molecular formula C16H16N2O B13219871 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is a chemical compound with a complex structure that includes an indole ring, an amino group, and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 6-aminoindole with benzyl chloride under basic conditions to form the intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenylmethanol moiety can interact with hydrophobic pockets in proteins, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol apart from these similar compounds is its combination of an indole ring with a phenylmethanol moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H16N2O/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12/h1-9,19H,10-11,17H2 |
InChI 键 |
ZWSQIIMNYXMDMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
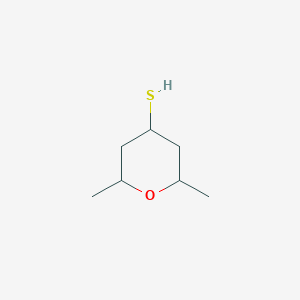


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
